molecular formula C15H12N6O3 B5598340 N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide

Cat. No. B5598340
M. Wt: 324.29 g/mol
InChI Key: HOCDGUZGJJATNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide involves multiple steps, including the use of polynitroaromatic compounds and reactions that yield substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from nitrobenzoic acid derivatives through nucleophilic displacement of nitro groups (Samet et al., 2005). Additionally, triazolines can be converted into aminobenzimidazoles, indicating versatile synthetic pathways for similar compounds (Erba et al., 1992).

Molecular Structure Analysis

Studies on similar compounds have highlighted the importance of hydrogen bonding in determining molecular structure, such as in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, where molecules are linked into complex sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).

Chemical Reactions and Properties

The reductive chemistry of related nitroaromatic compounds, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveals insights into the reduction mechanisms that may be applicable to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide. The reduction process is influenced by the electron-affinic sites within the molecule, leading to the formation of amine or hydroxylamine derivatives (Palmer et al., 1995).

Physical Properties Analysis

The study of similar compounds has enabled the understanding of physical properties like crystalline structure and hydrogen bonding patterns, which are crucial for predicting the behavior of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide in various environments.

Chemical Properties Analysis

The chemical properties of compounds akin to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide, such as their ability to undergo isomerization or react with nucleophiles, offer insights into their reactivity and potential applications in synthesis and drug design (Argilagos et al., 1997).

Scientific Research Applications

Bioactivation and Antitumor Evaluation

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide and related compounds have been explored for their potential in cancer treatment due to their selective toxicity towards hypoxic cells, which are a common characteristic of solid tumors. These compounds undergo bioreductive activation, where one of the nitro groups is enzymatically reduced to an amine or hydroxylamine in the absence of oxygen, enhancing their cytotoxicity towards hypoxic tumor cells. This activation mechanism has been studied in depth, providing insights into the development of novel anticancer therapies targeting hypoxic regions within tumors (Palmer et al., 1995).

Fluorescent and Colorimetric Sensing

Compounds derived from N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide have been utilized in the development of selective fluorescent and colorimetric sensors, particularly for the detection of heavy metal ions such as Hg^2+. These sensors operate via significant fluorescence quenching and a noticeable red shift in absorption and fluorescence spectra upon binding to Hg^2+, facilitating the naked-eye detection of this heavy metal in various environments. This application underscores the versatility of these compounds in environmental monitoring and safety assessments (Ruan et al., 2011).

Synthesis and Evaluation of Antimicrobial Agents

The antimicrobial properties of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide derivatives have been investigated, with some compounds showing promising activity against various bacterial and fungal strains. These studies contribute to the search for new antimicrobial agents amidst growing concerns over antibiotic resistance, highlighting the potential of these compounds in addressing infectious diseases (Upmanyu et al., 2011).

Corrosion Inhibition

Derivatives of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-3-nitrobenzamide have been explored as corrosion inhibitors for metals, showcasing the chemical versatility and industrial application potential of these compounds. Their efficacy in protecting metal surfaces from corrosion, particularly in acidic environments, is of significant interest in materials science and engineering, offering insights into the development of more durable and longer-lasting materials (Ansari et al., 2014).

properties

IUPAC Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3/c16-14-18-15(19-20(14)11-6-2-1-3-7-11)17-13(22)10-5-4-8-12(9-10)21(23)24/h1-9H,(H3,16,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCDGUZGJJATNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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